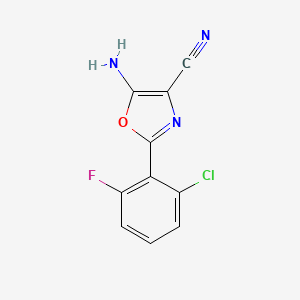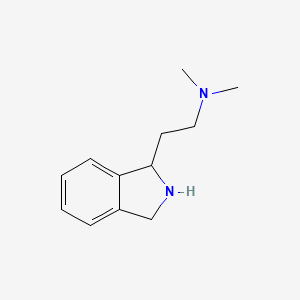
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is a heterocyclic compound that belongs to the class of isoindolines. Isoindolines are important due to their presence in various bioactive molecules and their potential applications in medicinal chemistry. This compound is characterized by the presence of an isoindoline ring attached to a dimethylaminoethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine can be achieved through a multi-step process. One common method involves the condensation of 2-cyanobenzaldehyde with an amine, followed by reduction and cyclization to form the isoindoline ring. The reaction conditions typically involve the use of a catalyst and a solvent, such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of green chemistry principles, such as solventless reactions and energy-efficient methods, is also being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the isoindoline ring to isoindoline-1-amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom of the dimethylamino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Isoindoline-1,3-dione derivatives.
Reduction: Isoindoline-1-amine.
Substitution: Various substituted isoindoline derivatives
Scientific Research Applications
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its potential therapeutic applications, including as an antipsychotic agent and in the treatment of neurodegenerative diseases
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine involves its interaction with specific molecular targets, such as dopamine receptors. The compound binds to the allosteric site of the receptor, modulating its activity and leading to various physiological effects. This interaction is crucial for its potential therapeutic applications in treating neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Shares the isoindoline core structure but differs in functional groups.
Isoindoline-1-amine: Similar structure but lacks the dimethylaminoethyl group.
N,N-Dimethylisoindoline: Similar structure but with different substitution patterns
Uniqueness
2-(isoindolin-1-yl)-N,N-dimethylethan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H18N2 |
|---|---|
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-isoindol-1-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C12H18N2/c1-14(2)8-7-12-11-6-4-3-5-10(11)9-13-12/h3-6,12-13H,7-9H2,1-2H3 |
InChI Key |
XRONPHDJDWDFSX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1C2=CC=CC=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


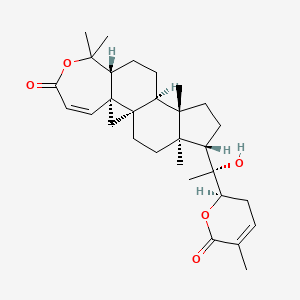
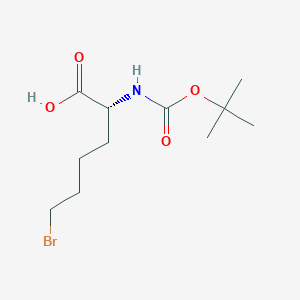

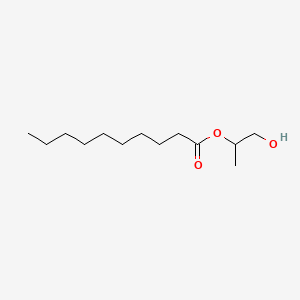
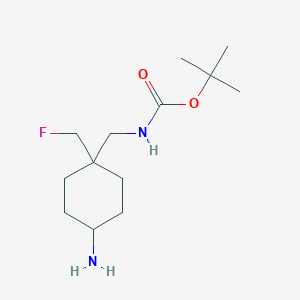
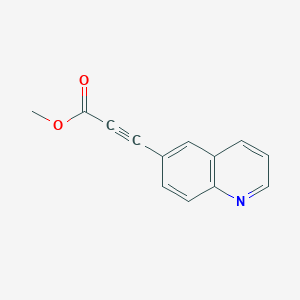
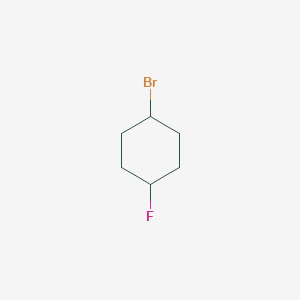
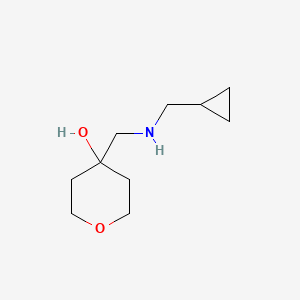
![(6-Amino-8-bromoimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B13336973.png)
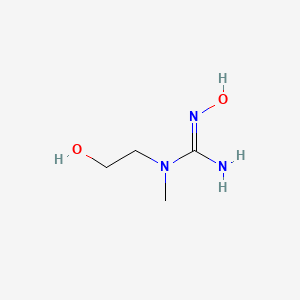
![8-Amino-5-(tert-butoxycarbonyl)-5-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13336982.png)
![2-[(2-Methyloxolan-3-yl)amino]butan-1-ol](/img/structure/B13336989.png)
![(2-(5-Fluoro-2,2-dimethyl-4-oxo-4H-benzo[d][1,3]dioxin-8-yl)vinyl)boronic acid](/img/structure/B13336993.png)
